molecular formula C19H18N2O4 B2966997 N-(4-methoxybenzyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide CAS No. 955730-26-4

N-(4-methoxybenzyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide

Cat. No.: B2966997
CAS No.: 955730-26-4
M. Wt: 338.363
InChI Key: QXVOWHQGXGAJIS-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

One of the primary applications of compounds related to N-(4-methoxybenzyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide is in the field of organic synthesis and catalysis. A study by Luo et al. (2012) highlights the use of gold catalysis in the efficient modular synthesis of 2,4-disubstituted oxazoles, emphasizing the significance of bidentate ligands in tempering the reactivities of α-oxo gold carbenes, which are crucial intermediates in the synthesis of oxazole rings. This approach opens new opportunities for the application of oxidative gold catalysis in developing novel methods for organic synthesis (Luo, Ji, Li, & Zhang, 2012).

Biological Activities

Compounds structurally similar to this compound have been investigated for their biological activities. For example, Saleem et al. (2018) focused on the synthesis, crystal structure, DFT calculation, and biological activities of 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one, providing insights into the potential therapeutic applications of such compounds. The study indicated moderate enzyme inhibition potential against acetylcholinesterase and α-glucosidase, suggesting a framework for the design and development of potent enzyme inhibitors (Saleem et al., 2018).

Anticancer Activity

Moreover, research on oxazolone scaffolds, which share a structural motif with this compound, demonstrates potential anticancer activity. A study on the synthesis and anticancer activity of new 2-aryl-4-(4-methoxybenzylidene)-5-oxazolone scaffolds found that certain derivatives exhibited significant activity against human cancer cell lines, highlighting the therapeutic potential of oxazolone derivatives in cancer treatment (Anonymous, 2020).

Chemical Reactivity and Molecular Analysis

Another facet of research on compounds similar to this compound involves exploring their chemical reactivity and molecular structure. For instance, Wasserman, Gambale, and Pulwer (1981) utilized oxazoles as masked forms of activated carboxylic acids in the synthesis of macrolides, including recifeiolide and curvularin, showcasing the versatility of oxazoles in organic synthesis (Wasserman, Gambale, & Pulwer, 1981).

Properties

IUPAC Name

5-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-15-7-3-13(4-8-15)11-20-18(22)19-21-12-17(25-19)14-5-9-16(24-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVOWHQGXGAJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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